ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 459817-63-1
VCID: VC3105071
InChI: InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-4-5-9(13)7(2)11(8)14-10/h4-6,14H,3H2,1-2H3
SMILES: CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)Br)C
Molecular Formula: C12H12BrNO2
Molecular Weight: 282.13 g/mol

ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate

CAS No.: 459817-63-1

Cat. No.: VC3105071

Molecular Formula: C12H12BrNO2

Molecular Weight: 282.13 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate - 459817-63-1

Specification

CAS No. 459817-63-1
Molecular Formula C12H12BrNO2
Molecular Weight 282.13 g/mol
IUPAC Name ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate
Standard InChI InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-4-5-9(13)7(2)11(8)14-10/h4-6,14H,3H2,1-2H3
Standard InChI Key WEOMMOGGIIKFFW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)Br)C
Canonical SMILES CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)Br)C

Introduction

Chemical Properties and Structure

Ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate is characterized by a specific molecular structure featuring a bromine atom at the sixth position and a methyl group at the seventh position of the indole ring, along with an ethyl ester group at the second position. This unique substitution pattern contributes to its chemical behavior and potential biological activities.

Basic Physicochemical Properties

The compound exhibits the following fundamental properties:

PropertyValue
CAS Number459817-63-1
Molecular FormulaC₁₂H₁₂BrNO₂
Molecular Weight282.13 g/mol
AppearanceSolid
IUPAC Nameethyl 6-bromo-7-methyl-1H-indole-2-carboxylate

Source: Compiled from available data

Structural Characteristics

The indole core of the compound consists of a benzene ring fused with a pyrrole ring, creating a bicyclic aromatic heterocycle. The structure contains several key functional groups:

  • An indole nitrogen at position 1 (1H)

  • A bromine substituent at position 6

  • A methyl group at position 7

  • An ethyl carboxylate group at position 2

This specific substitution pattern differentiates this molecule from related indole derivatives and contributes to its distinctive chemical and biological properties.

Synthesis Methods

Fischer Indole Synthesis Adaptations

Drawing from parallel syntheses of similar compounds, a Fischer indole synthesis approach may be applicable. For the related compound 4-bromo-7-methylindole-2-carboxylic acid ethyl ester, the synthesis involves:

  • Formation of a hydrazone from 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate

  • Cyclization under specific conditions to form the indole ring structure

  • Potential subsequent modifications to achieve the target compound

The batching ratio typically used is 5-bromo-2-methylphenylhydrazine hydrochloride to ethyl pyruvate at a 1.0:1.0-1.1 molar ratio, with ethanol solvent at a mass ratio of 1.0:6.0-10.0 .

Key Reaction Conditions

For successful cyclization in related syntheses, the following conditions have proven effective:

  • Catalyst: Anhydrous zinc chloride

  • Solvent: Ethylene glycol

  • Temperature: 150-170°C

  • Reaction time: 2.0-4.5 hours

  • Protective atmosphere: Nitrogen gas

These conditions facilitate the formation of the indole ring system with the appropriate substitution pattern .

Chemical Reactivity and Transformations

Functional Group Reactivity

Ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate can undergo several chemical transformations based on its functional groups:

Bromine-Mediated Reactions

The bromine at position 6 serves as a reactive site for various coupling reactions, particularly:

  • Suzuki-Miyaura coupling with boronic acids

  • Buchwald-Hartwig amination with amines

  • Sonogashira coupling with terminal alkynes

These transformations can introduce diverse functionalities at the C6 position, expanding the compound's derivatization potential .

Indole N-H Reactivity

The N-H group of the indole can participate in various reactions:

  • N-alkylation with alkyl halides

  • N-acylation with acyl chlorides or anhydrides

  • N-sulfonylation with sulfonyl chlorides

These transformations modify the electronic properties of the indole ring, potentially affecting its biological activity .

Biological Activities and Applications

Biological ActivityMechanism of ActionPotential Application
AntiviralHIV-1 integrase inhibitionHIV treatment
AnticancerInduction of apoptosisCancer therapy
Anti-inflammatoryModulation of inflammatory pathwaysInflammatory disorders

Research on indole derivatives has shown promising results in various therapeutic areas. Modifications to the indole core have led to the development of potent HIV-1 integrase inhibitors, highlighting the potential of indole-based compounds in drug discovery .

HIV-1 Integrase Inhibition

Recent research on indole-2-carboxylic acid derivatives has revealed significant potential as HIV-1 integrase inhibitors. The indole-2-carboxylic acid scaffold can effectively chelate with two Mg²⁺ ions within the active site of integrase, inhibiting viral replication .

Molecular docking studies have demonstrated that:

  • The indole nitrogen and 2-carboxyl group can chelate with metal ions in the integrase active site

  • The aromatic indole core can form π-stacking interactions with viral DNA

  • Substitutions at various positions of the indole ring can enhance binding to the hydrophobic pocket of the enzyme

The positioning of the bromine atom in ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate might contribute to improved π-stacking interactions with viral DNA, potentially enhancing its antiviral activity .

Structure-Activity Relationship Studies

Effect of Substituent Position

The position of substituents on the indole ring significantly affects biological activity. In a systematic study of indole-2-carboxylic acid derivatives:

  • Compounds with substitutions at C6 position often demonstrated enhanced biological activity compared to unsubstituted analogs

  • The presence of halogen atoms (such as bromine) at C6 improved binding affinity to biological targets

  • Methyl substitution at C7 influenced the electronic distribution across the indole ring, potentially affecting its interaction with biological targets

Comparative Analysis with Related Compounds

When compared with structurally related indole derivatives, ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate shows distinctive features:

CompoundKey Structural DifferencesPotential Impact on Activity
Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylateBromine at position 4 instead of 6Different electronic distribution and potential binding mode
Ethyl 7-bromo-1H-indole-2-carboxylateBromine at position 7, no methyl groupAltered steric properties around the indole core
Ethyl 6-bromo-1H-indole-2-carboxylateLacks the methyl group at position 7Different hydrophobic interactions
Ethyl 4-bromo-2-methyl-1H-indole-6-carboxylateBromine at position 4, methyl at position 2, carboxylate at position 6Significantly different electronic and steric properties

These structural variations result in different physicochemical properties and potentially diverse biological activities .

Research Applications

Building Block in Organic Synthesis

Ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate serves as a valuable building block in organic synthesis for several reasons:

  • The bromine at C6 provides a reactive site for various coupling reactions

  • The ethyl ester group can be transformed into different functional groups

  • The indole N-H allows for selective functionalization

These features make the compound useful for constructing more complex molecules with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry Research

In medicinal chemistry, this compound and related indole derivatives have been explored for:

  • Development of enzyme inhibitors

  • Creation of receptor ligands

  • Design of anti-infective agents

The integrase inhibition properties of indole-2-carboxylic acid derivatives suggest that ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate might serve as a starting point for developing novel antiretroviral agents .

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